1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
Description
1-{6-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a pyridazine-based heterocyclic compound featuring a piperazine moiety substituted with a 3-chlorobenzoyl group and an azepane ring fused to the pyridazine core. Pyridazine derivatives are recognized for their pharmacological versatility, including anti-inotropic, anti-platelet aggregation, antibacterial, and antiviral properties .
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O/c22-18-7-5-6-17(16-18)21(28)27-14-12-26(13-15-27)20-9-8-19(23-24-20)25-10-3-1-2-4-11-25/h5-9,16H,1-4,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGGEABOEUCIBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is related to a series of compounds designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target the same organism.
Mode of Action
Given its structural similarity to other anti-tubercular agents, it may interfere with essential biochemical processes in mycobacterium tuberculosis, leading to inhibition of bacterial growth.
Biochemical Pathways
Considering its potential anti-tubercular activity, it might disrupt the metabolic or replication processes of mycobacterium tuberculosis.
Pharmacokinetics
The compound’s molecular weight of 39992 suggests that it may have suitable pharmacokinetic properties for drug development, as compounds with a molecular weight under 500 are generally considered to have good bioavailability.
Biological Activity
The compound 1-{6-[4-(3-chlorobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic molecule notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a pyridazine ring , a piperazine moiety , and an azepane structure . The presence of a 3-chlorobenzoyl group enhances its chemical reactivity and biological activity. Synthetic routes typically involve multi-step organic reactions that can include the use of catalysts and controlled conditions to ensure high yield and purity.
Common Synthetic Steps:
- Preparation of the Pyridazine Core : This involves cyclization reactions that form the pyridazine ring.
- Introduction of the Piperazine Moiety : This step often requires nucleophilic substitution reactions.
- Formation of the Azepane Structure : Cyclization reactions are employed to introduce the azepane ring.
Biological Activity
Research indicates that compounds structurally similar to This compound exhibit a variety of biological activities, including:
- Antitumor Activity : Studies suggest that similar compounds may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and PARP inhibition.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting various signaling pathways in cells.
Table 1: Biological Activities of Related Compounds
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antitumor | 1.95 | |
| Compound B | PARP Inhibition | 19.24 | |
| Compound C | Enzyme Inhibition | 5.0 |
The biological activity of This compound is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors.
Proposed Mechanisms:
- PARP Inhibition : Similar compounds have shown to inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased cell death in tumor cells due to accumulated DNA damage.
- Receptor Modulation : The compound may also interact with various receptors, potentially leading to altered cellular responses and signaling pathways.
Case Studies
Recent studies have highlighted the potential of similar piperazine derivatives in treating various conditions:
- Study on Lung Cancer Cells : A derivative showed significant inhibitory activity against A549 lung cancer cells, with an IC50 value indicating potent anti-proliferative effects. Flow cytometry revealed that this compound effectively induced apoptosis in these cells, suggesting its potential as an anticancer agent .
Table 2: Summary of Case Studies
| Study Focus | Compound | Findings |
|---|---|---|
| Lung Cancer | Compound B | Induced apoptosis (IC50 = 1.95 µM) |
| Enzyme Activity | Compound A | Selective inhibition (IC50 = 19.24 nM) |
Comparison with Similar Compounds
Methodological Considerations
Structural analyses of pyridazine derivatives often employ X-ray crystallography, as demonstrated in . Computational tools like the CCP4 suite () enable detailed comparisons of molecular conformations and intermolecular interactions .
Q & A
Q. What are the standard synthetic routes and purification methods for synthesizing this compound?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the pyridazine core via cyclization reactions, often using hydrazine derivatives and diketones.
- Step 2 : Introduction of the piperazine moiety through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Step 3 : Attachment of the azepane ring via alkylation or Buchwald-Hartwig amination .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is used to isolate the final product. Purity is confirmed via HPLC (>95%) .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions (e.g., distinguishing piperazine N-substitution) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 427.2) .
- HPLC : Quantifies purity (>95% for pharmacological studies) .
Q. What are the key structural features influencing its physicochemical properties?
- 3-Chlorobenzoyl Group : Enhances lipophilicity (logP ~2.8 predicted) and may improve blood-brain barrier penetration .
- Azepane Ring : Increases molecular flexibility, potentially improving binding to conformational targets .
- Pyridazine-Piperazine Linkage : Introduces hydrogen-bonding capabilities for enzyme interactions .
Advanced Research Questions
Q. How does the 3-chlorobenzoyl group modulate bioactivity compared to analogs?
Comparative Data :
| Substituent | Bioactivity (IC50) | Target | Source |
|---|---|---|---|
| 3-Chlorobenzoyl | 12 nM | MAO-B Inhibition | |
| 2-Nitrobenzoyl | 45 nM | MAO-B Inhibition | |
| 4-Methylbenzoyl | 210 nM | MAO-B Inhibition |
The electron-withdrawing chlorine atom enhances π-π stacking and hydrophobic interactions with enzyme pockets. Molecular docking studies suggest stronger binding to MAO-B’s flavin adenine dinucleotide (FAD) domain .
Q. What strategies can address low aqueous solubility and metabolic instability?
- Prodrug Design : Introduce phosphate or amino acid esters at the azepane nitrogen to improve solubility .
- Structural Modifications : Replace the chlorobenzoyl group with polar substituents (e.g., sulfonamides) while retaining activity .
- Nanoparticle Formulation : Use lipid-based carriers to enhance bioavailability in pharmacokinetic studies .
Q. How can contradictions in biological data (e.g., varying IC50 values) be resolved?
- Orthogonal Assays : Confirm MAO-B inhibition using both fluorometric and radiometric assays .
- Kinetic Analysis : Determine competitive vs. non-competitive inhibition mechanisms via Lineweaver-Burk plots .
- Crystallography : Resolve co-crystal structures with MAO-B to validate binding modes (methods in ).
Q. What in vitro models are suitable for neuropharmacological profiling?
- Receptor Binding Assays : Screen for affinity at dopamine D2/D3 and serotonin 5-HT2A receptors (common targets for piperazine derivatives) .
- Cellular Models : Use SH-SY5Y neuroblastoma cells for neuroprotection studies against oxidative stress .
Data Contradiction Analysis Example
Issue : Discrepant antimicrobial activity reported in different studies.
Resolution :
- Test Conditions : Ensure consistent inoculum size (e.g., 1×10^5 CFU/mL) and culture media (Mueller-Hinton agar) .
- Resazurin Assay : Use fluorometric viability assays to minimize subjectivity in zone-of-inhibition measurements .
Key Research Gaps and Future Directions
- In Vivo Toxicity : Assess hepatotoxicity in rodent models, focusing on CYP450 interactions .
- Target Selectivity : Profile against related enzymes (e.g., MAO-A, COX-2) to avoid off-target effects .
- Combinatorial Libraries : Synthesize derivatives with varying azepane ring sizes (e.g., 6-membered vs. 7-membered) to optimize pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
